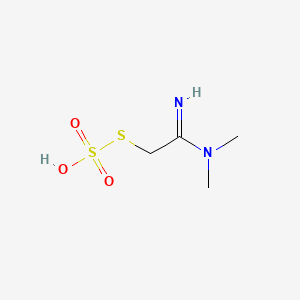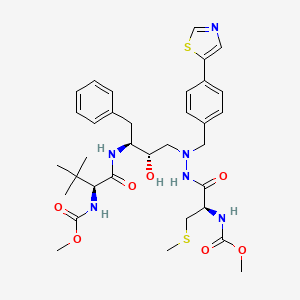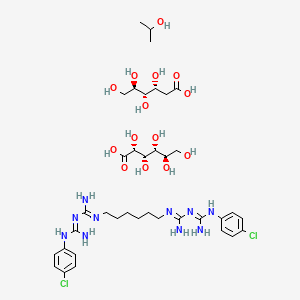
Chloraprep
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloraprep is a widely used antiseptic solution primarily composed of chlorhexidine gluconate and isopropyl alcohol. It is known for its rapid and persistent antimicrobial activity, making it a preferred choice for preoperative skin preparation and other medical procedures . This compound has been trusted by healthcare providers for over two decades due to its effectiveness in reducing the risk of infections .
準備方法
Synthetic Routes and Reaction Conditions
Chloraprep is synthesized by combining chlorhexidine gluconate with isopropyl alcohol. The chlorhexidine gluconate is prepared by reacting chlorhexidine base with gluconic acid. The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the gluconate salt. The resulting solution is then mixed with isopropyl alcohol to achieve the desired concentration .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis of chlorhexidine gluconate followed by its combination with isopropyl alcohol. The process includes rigorous quality control measures to ensure the sterility and efficacy of the final product. The solution is packaged in sterile applicators to maintain its antimicrobial properties until use .
化学反応の分析
Types of Reactions
Chloraprep undergoes various chemical reactions, including:
Oxidation: Chlorhexidine gluconate can undergo oxidation reactions, especially in the presence of strong oxidizing agents.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Chlorhexidine gluconate can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of chlorhexidine gluconate can lead to the formation of various oxidized derivatives, while substitution reactions can result in the formation of substituted chlorhexidine compounds .
科学的研究の応用
Chloraprep has a wide range of scientific research applications, including:
作用機序
Chloraprep exerts its antimicrobial effects through the disruption of microbial cell membranes. Chlorhexidine gluconate, the active ingredient, binds to the negatively charged bacterial cell walls, causing leakage of intracellular components and ultimately leading to cell death. Isopropyl alcohol enhances the antimicrobial activity by denaturing proteins and disrupting cell membranes .
類似化合物との比較
Chloraprep is often compared with other antiseptic solutions such as povidone-iodine (Betadine) and iodine povacrylex (DuraPrep). While all these compounds are effective in reducing microbial load, this compound is known for its rapid onset of action and prolonged antimicrobial activity. Studies have shown that this compound is more effective than povidone-iodine in preventing surgical site infections .
Similar Compounds
- Povidone-iodine (Betadine)
- Iodine povacrylex (DuraPrep)
- Chloroxylenol (Techni-Care)
This compound’s unique combination of chlorhexidine gluconate and isopropyl alcohol provides a broad-spectrum antimicrobial effect, making it a preferred choice in various medical and research applications .
特性
CAS番号 |
74194-72-2 |
|---|---|
分子式 |
C37H62Cl2N10O14 |
分子量 |
941.8 g/mol |
IUPAC名 |
(1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid;propan-2-ol;(3R,4S,5R)-3,4,5,6-tetrahydroxyhexanoic acid |
InChI |
InChI=1S/C22H30Cl2N10.C6H12O7.C6H12O6.C3H8O/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18;7-1-2(8)3(9)4(10)5(11)6(12)13;7-2-4(9)6(12)3(8)1-5(10)11;1-3(2)4/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34);2-5,7-11H,1H2,(H,12,13);3-4,6-9,12H,1-2H2,(H,10,11);3-4H,1-2H3/t;2-,3-,4+,5-;3-,4-,6+;/m.11./s1 |
InChIキー |
NVLOJMREADOIJY-ZHOPZBLYSA-N |
異性体SMILES |
CC(O)C.C1=CC(=CC=C1N/C(=N/C(=NCCCCCCN=C(/N=C(/NC2=CC=C(C=C2)Cl)\N)N)N)/N)Cl.C(C(=O)O)[C@@H](O)[C@H](O)[C@H](O)CO.C(O)[C@@H](O)[C@@H](O)[C@H](O)[C@@H](O)C(=O)O |
正規SMILES |
CC(C)O.C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl.C(C(C(C(CO)O)O)O)C(=O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


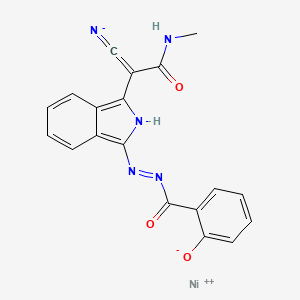


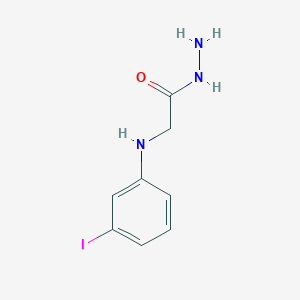
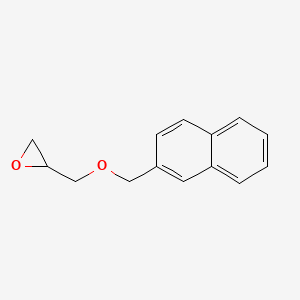
![[(Anthracen-9-yl)(hydroxy)methyl]propanedioic acid](/img/structure/B12795207.png)

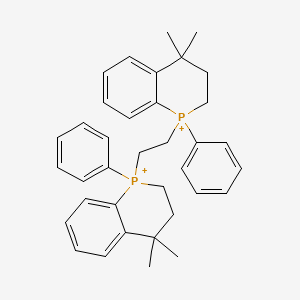
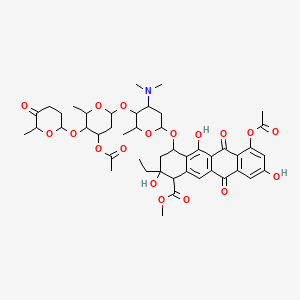
![Phenol, 2,6-bis[(2-hydroxy-3,5-dinonylphenyl)methyl]-4-nonyl-](/img/structure/B12795238.png)
![3-Hydroxy-3-[2-(1H-indol-3-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B12795239.png)

